

An In-depth Technical Guide to (4-Hydroxyphenyl)diphenylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Hydroxyphenyl)diphenylmethanol
Cat. No.:	B096202

[Get Quote](#)

CAS Number: 15658-11-4

Synonyms: 4-Hydroxytrityl Alcohol, 4-[hydroxy-di(phenyl)methyl]phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Hydroxyphenyl)diphenylmethanol**, a molecule of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, this document consolidates existing information on its chemical properties, plausible synthetic routes, and potential biological activities as inferred from structurally related compounds. This guide aims to serve as a foundational resource to stimulate further research and development.

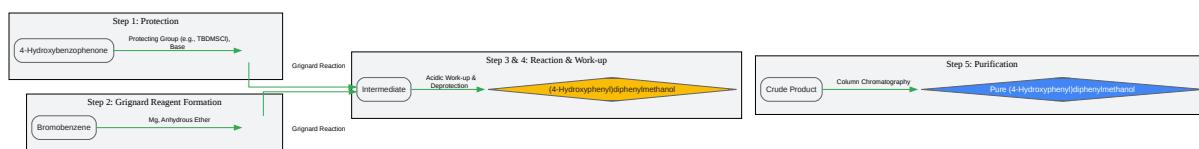
Chemical and Physical Properties

(4-Hydroxyphenyl)diphenylmethanol is a tertiary alcohol belonging to the triarylmethanol class of compounds. Its structure features a central carbon atom bonded to two phenyl groups, a 4-hydroxyphenyl group, and a hydroxyl group.

Property	Value	Reference
CAS Number	15658-11-4	[1] [2] [3]
Molecular Formula	C ₁₉ H ₁₆ O ₂	[3] [4]
Molecular Weight	276.33 g/mol	[4]
Appearance	Light orange to yellow to green powder/crystal	[1]
Melting Point	160.0 - 164.0 °C	[1]
Purity	>98.0% (HPLC)	[1]
IUPAC Name	4-(hydroxy(diphenyl)methyl)phenol	[3]

Synthesis

A specific, detailed experimental protocol for the synthesis of **(4-Hydroxyphenyl)diphenylmethanol** is not readily available in the peer-reviewed literature. However, based on the well-established synthesis of its parent compound, diphenylmethanol, two primary synthetic routes can be proposed.


Proposed Synthesis Route 1: Grignard Reaction

The most probable synthetic pathway involves the Grignard reaction. This would entail the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with a protected 4-hydroxybenzophenone derivative. The protecting group on the phenol is crucial to prevent the acidic proton from quenching the Grignard reagent.

Experimental Protocol (Proposed):

- Protection of 4-Hydroxybenzophenone: React 4-hydroxybenzophenone with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) or methoxymethyl chloride (MOMCl), in the presence of a base (e.g., imidazole or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane or THF). Purify the resulting protected ketone.

- Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).
- Grignard Reaction: Add the protected 4-hydroxybenzophenone solution dropwise to the Grignard reagent at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The deprotection of the silyl ether can often be achieved during the acidic work-up, or a specific deprotection step (e.g., with TBAF for TBDMS or HCl for MOM) may be required.
- Purification: Purify the crude **(4-Hydroxyphenyl)diphenylmethanol** by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Figure 1. Proposed workflow for the synthesis of **(4-Hydroxyphenyl)diphenylmethanol** via the Grignard reaction.

Proposed Synthesis Route 2: Reduction of a Ketone

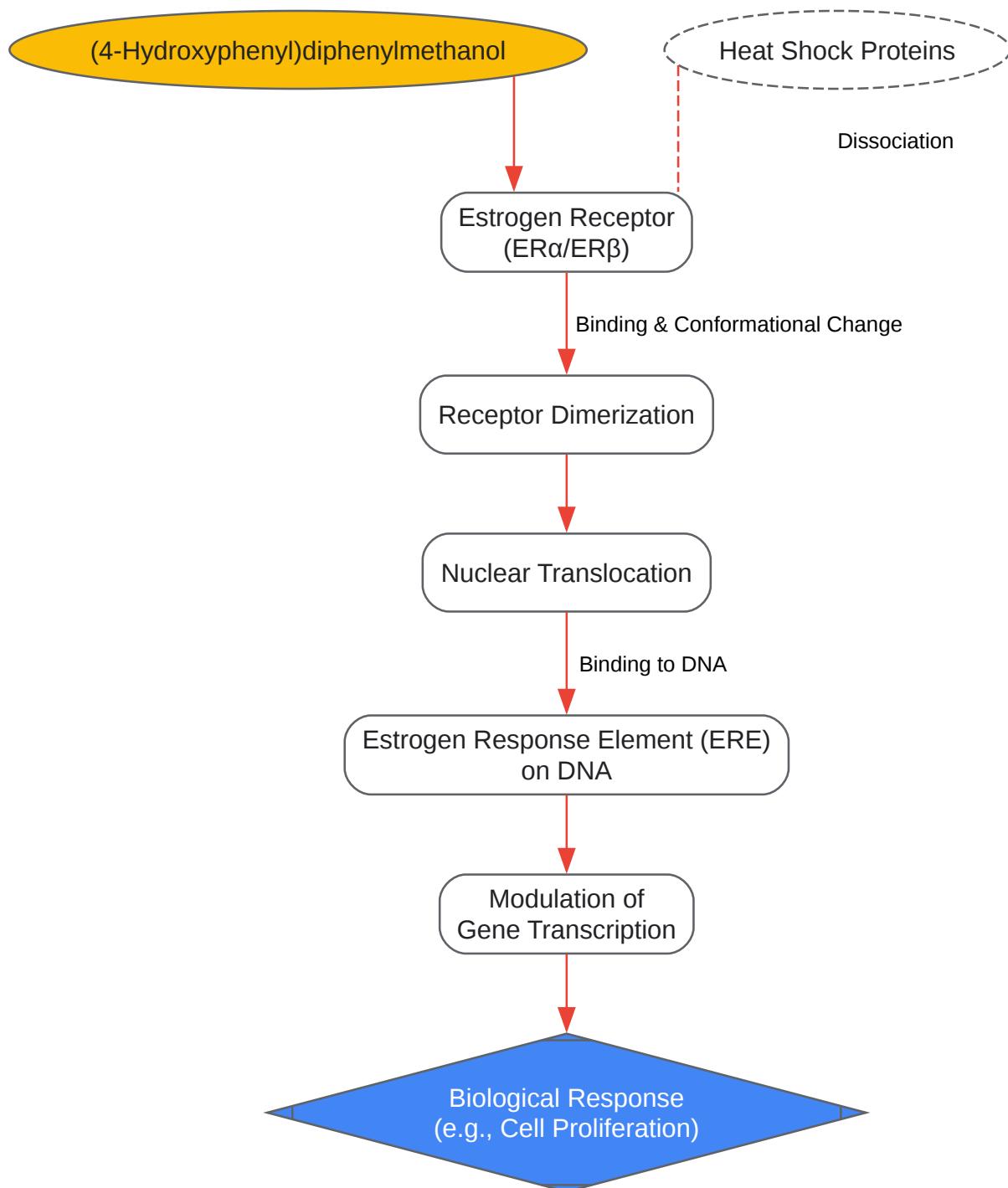
An alternative approach involves the reduction of a suitable benzophenone precursor.

Experimental Protocol (Proposed):

- Synthesis of 4-Hydroxytrityl Ketone (4-Benzoylphenol): This precursor can be synthesized via a Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
- Reduction: The 4-hydroxybenzophenone can be reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH_4) in a protic solvent like methanol or ethanol.
- Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.

Potential Biological Activities and Mechanisms of Action

Direct biological studies on **(4-Hydroxyphenyl)diphenylmethanol** are scarce. However, the structural motifs present in the molecule suggest potential activities that warrant investigation.


Estrogenic Activity

The presence of a phenolic hydroxyl group on one of the phenyl rings is a key feature of many estrogenic compounds. Structurally related bis(4-hydroxyphenyl)methanes have been reported to exhibit binding affinity for the estrogen receptor (ER) and can act as estrogen receptor modulators. It is plausible that **(4-Hydroxyphenyl)diphenylmethanol** could also interact with estrogen receptors.

Potential Signaling Pathway:

If **(4-Hydroxyphenyl)diphenylmethanol** acts as an estrogen receptor agonist, it would likely bind to ER α or ER β in the cytoplasm. This binding could induce a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. In the nucleus, the receptor-ligand complex would bind to estrogen response elements (EREs) on the DNA,

modulating the transcription of target genes involved in cellular processes like proliferation and differentiation.

[Click to download full resolution via product page](#)

Figure 2. Proposed estrogenic signaling pathway for **(4-Hydroxyphenyl)diphenylmethanol**.

Anticancer Activity

Hydroxylated biphenyl and triphenylmethane structures have been investigated for their potential anticancer properties. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The phenolic group can also contribute to antioxidant activity, which may play a role in cancer prevention. The potential for **(4-Hydroxyphenyl)diphenylmethanol** to act as an anticancer agent is an area for future research.

Experimental Protocols for Biological Evaluation (Proposed)

The following are generalized protocols that could be adapted to evaluate the biological activity of **(4-Hydroxyphenyl)diphenylmethanol**.

Estrogen Receptor Binding Assay

Objective: To determine if **(4-Hydroxyphenyl)diphenylmethanol** binds to the estrogen receptor.

Methodology: A competitive binding assay using a fluorescently labeled estradiol and a source of estrogen receptor (e.g., recombinant human ER α or ER β , or cell lysates from ER-positive cells like MCF-7).

- Reagents: Fluorescently labeled estradiol (e.g., FluormoneTM ES2), recombinant human ER α , assay buffer.
- Procedure:
 - Prepare a series of dilutions of **(4-Hydroxyphenyl)diphenylmethanol**.
 - In a microplate, combine the ER α , the fluorescently labeled estradiol, and the different concentrations of the test compound.
 - Include controls with no test compound (maximum binding) and with a known ER ligand like 17 β -estradiol (positive control for displacement).

- Incubate to allow binding to reach equilibrium.
- Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.
- Data Analysis: Calculate the IC_{50} value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of **(4-Hydroxyphenyl)diphenylmethanol** on the proliferation of cancer cell lines.

Methodology:

- Cell Culture: Culture ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines in appropriate media.
- Treatment: Seed the cells in 96-well plates and treat them with various concentrations of **(4-Hydroxyphenyl)diphenylmethanol** for 24, 48, and 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC_{50} value.

[Click to download full resolution via product page](#)

Figure 3. Experimental workflow for an MTT cell proliferation assay.

Safety and Handling

Based on available safety data sheets for **(4-Hydroxyphenyl)diphenylmethanol** and related compounds, the following precautions should be observed:

- Hazard Statements: May cause skin and serious eye irritation.
- Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water.

Future Directions

The information presented in this guide highlights that **(4-Hydroxyphenyl)diphenylmethanol** is a compound with potential for further investigation. Key areas for future research include:

- Validated Synthesis: Development and publication of a detailed, optimized synthetic protocol.
- Biological Screening: Comprehensive in vitro screening to confirm and quantify its estrogenic and potential anticancer activities.
- Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound.
- In Vivo Studies: Evaluation of its efficacy and safety in animal models.
- Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion properties.

Conclusion

(4-Hydroxyphenyl)diphenylmethanol (CAS 15658-11-4) represents an under-explored molecule with structural features that suggest potential biological activity, particularly as an estrogen receptor modulator and possibly as an anticancer agent. This technical guide

provides a starting point for researchers by summarizing its known properties and proposing methodologies for its synthesis and biological evaluation. Further dedicated research is necessary to fully characterize its pharmacological profile and determine its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (4-Hydroxyphenyl)diphenylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096202#4-hydroxyphenyl-diphenylmethanol-cas-number-15658-11-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com